molecular formula C14H20N2O3S B2383412 N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide CAS No. 1797611-66-5

N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide

Cat. No. B2383412
CAS RN: 1797611-66-5
M. Wt: 296.39
InChI Key: ASPXUCOWQNCSJX-UHFFFAOYSA-N
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Description

N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide, also known as SMIP-016, is a chemical compound that has been synthesized for its potential use in scientific research. SMIP-016 is a pyrrolidine-based small molecule that has been shown to have a high affinity for the sigma-2 receptor. The sigma-2 receptor is a protein that is found in high concentrations in various cancer cells and has been identified as a potential target for cancer therapy.

Scientific Research Applications

Anticancer Activity

The pyrrolidine ring and its derivatives have been investigated for their potential as anticancer agents. Researchers have explored their ability to inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways. The compound’s structural features may allow it to interact with specific protein targets involved in cancer progression .

Anti-inflammatory Properties

Pyrrolidine-based compounds have demonstrated anti-inflammatory effects. By modulating immune responses and inhibiting pro-inflammatory mediators, they could be valuable in treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma. Further studies are needed to explore the specific mechanisms of action .

Neuroprotection and Cognitive Enhancement

The pyrrolidine scaffold has attracted interest in neuropharmacology. Compounds containing this ring may enhance cognitive function, protect neurons from oxidative stress, and potentially mitigate neurodegenerative diseases. Researchers are investigating their impact on neurotransmitter systems and neuroinflammation .

Antiviral Activity

Certain pyrrolidine derivatives exhibit antiviral properties. They may interfere with viral replication, attachment, or entry into host cells. Investigations have focused on their efficacy against RNA viruses (e.g., influenza, HIV) and DNA viruses (e.g., herpesviruses). These compounds could contribute to the development of novel antiviral therapies .

Enantioselective Synthesis and Chiral Ligands

The stereogenic carbons in the pyrrolidine ring make it an excellent scaffold for enantioselective synthesis. Researchers have used it to create chiral ligands for asymmetric catalysis. These ligands play a crucial role in organic synthesis, allowing chemists to produce specific enantiomers with high selectivity .

Agrochemical Applications

Pyrrolidine-based compounds have also found applications in agriculture. They may act as insecticides, fungicides, or herbicides. Their diverse biological activity makes them attractive candidates for crop protection and pest management .

properties

IUPAC Name

2-(benzenesulfonylmethyl)-N-ethylpyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-2-15-14(17)16-10-6-7-12(16)11-20(18,19)13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPXUCOWQNCSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCC1CS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide

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